molecular formula C8H9BrN2O B1286810 2-(2-Bromophenyl)acetamidoxime CAS No. 89980-71-2

2-(2-Bromophenyl)acetamidoxime

Cat. No. B1286810
CAS RN: 89980-71-2
M. Wt: 229.07 g/mol
InChI Key: HXPSBLQTDSPNAW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)acetamidoxime is a chemical compound that is structurally related to various bromophenyl acetamide derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, including their cytotoxicity against cancer cells, antimicrobial properties, and analgesic and anti-inflammatory activities . The presence of the bromophenyl group is a common feature in these compounds, which may contribute to their biological activity.

Synthesis Analysis

The synthesis of bromophenyl acetamide derivatives often involves the condensation of appropriate aniline derivatives with acylating agents under various conditions, including microwave-assisted synthesis . For example, the synthesis of 7-acetamido-2-aryl-5-bromoindoles involved the preparation of intermediates followed by structural modifications to enhance cytotoxicity . Similarly, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was reported with experimental and theoretical investigations, including the use of Gaussian09 software for computational studies .

Molecular Structure Analysis

The molecular structure of bromophenyl acetamide derivatives has been elucidated using various techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy . For instance, the crystal structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide revealed specific dihedral angles between the benzene rings and the acetamide unit, as well as intermolecular hydrogen bonding and C-H...π contacts forming chains in the crystal . Tautomerism has also been observed in related structures, such as p-bromophenylazo-bis-acetoxime .

Chemical Reactions Analysis

Bromophenyl acetamide derivatives can undergo various chemical reactions, including anionoid substitution reactions, as seen in the case of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate . These reactions can lead to the synthesis of a wide range of substituted azulene derivatives. Additionally, N-bromoacetamide has been used to introduce bromine and acetamido groups across olefinic double bonds in the synthesis of hexofuranose derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl acetamide derivatives have been studied through computational methods and experimental techniques. The HOMO and LUMO analysis, NBO analysis, and MEP calculations provide insights into the charge transfer, stability, and reactivity of these molecules . The first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies . Moreover, the interaction between nitro and acetamido groups in molecules like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide has been shown to affect the chemical shift of neighboring protons in NMR spectroscopy .

Scientific Research Applications

  • Scientific Field: Bioorganic Chemistry

    • Application Summary : Amidoximes and oximes, including 2-(2-Bromophenyl)acetamidoxime, have been studied for their ability to release nitric oxide (NO). NO is naturally synthesized in the human body and presents many beneficial biological effects, particularly on the cardiovascular system .
    • Methods of Application : The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . This process can be used to increase the NO level in the body .
    • Results or Outcomes : The oxidation of amidoximes and oximes leads to the release of NO. This has important effects on the relaxation of both aortic and tracheal rings, alongside with other effects such as the decrease of the arterial pressure and of the thrombi formation .
  • Scientific Field: Synthetic Chemistry

    • Application Summary : Oxime ethers, a class of compounds related to 2-(2-Bromophenyl)acetamidoxime, have attracted much attention due to their potential biological activities and wide variety of synthetic applications .
    • Methods of Application : Developing more efficient methods for the synthesis of oxime ethers has been the subject of numerous papers in recent years .
    • Results or Outcomes : The synthesis of oxime ethers has been improved and optimized, leading to more efficient production methods .
  • Scientific Field: Materials Chemistry

    • Application Summary : Amidoximes and oximes have also been studied for their potential applications in materials chemistry .
    • Methods of Application : These compounds can be used in the synthesis of various materials, including polymers .
    • Results or Outcomes : The specific outcomes depend on the specific amidoxime or oxime used and the specific material being synthesized .
  • Scientific Field: Bioisosterism in Drug Design

    • Application Summary : The amidoxime function is often used as a bioisostere of a carboxylic acid, and there are some successful examples of drug candidates exhibiting cardiotonic or antiarthritic properties containing the amidoxime moiety .
    • Methods of Application : The specific methods of application would depend on the specific drug being designed .
    • Results or Outcomes : The specific outcomes would depend on the specific drug being designed .
  • Scientific Field: Synthesis of Heterocycles

    • Application Summary : Oximes and amidoximes have been studied for their use in the synthesis of heterocycles .
    • Methods of Application : The specific methods of application would depend on the specific heterocycle being synthesized .
    • Results or Outcomes : The specific outcomes would depend on the specific heterocycle being synthesized .

properties

IUPAC Name

2-(2-bromophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPSBLQTDSPNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=NO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/C(=N/O)/N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)acetamidoxime

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